molecular formula C13H8F3NO3 B1429574 1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene CAS No. 1019996-86-1

1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene

Cat. No. B1429574
Key on ui cas rn: 1019996-86-1
M. Wt: 283.2 g/mol
InChI Key: ANTKACMMIPBFAY-UHFFFAOYSA-N
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Patent
US07884234B2

Procedure details

A mixture of 4-nitro-4′-(trifluoromethoxy)biphenyl (6.41 g, 22.6 mmol), 10% platinum-activated charcoal (150 mg) and methanol (50 ml) was stirred for 16 hours under hydrogen atmosphere. The reaction mixture was filtered through celite. The filtrate was concentrated under reduced pressure to give the title compound (5.48 g, 96%) as a white solid.
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O>[Pt].CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]([F:18])([F:19])[F:20])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
6.41 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.48 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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